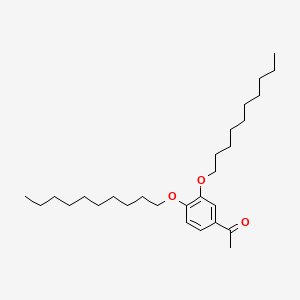
3',4'-(Didecyloxy)acetophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’,4’-(Didecyloxy)acetophenone is an organic compound with the molecular formula C28H48O3 It is a derivative of acetophenone, where the hydrogen atoms on the 3’ and 4’ positions of the phenyl ring are replaced by decyloxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-(Didecyloxy)acetophenone typically involves the following steps:
Starting Materials: The synthesis begins with acetophenone and decanol.
Etherification: The hydroxyl groups of decanol are reacted with acetophenone in the presence of a strong base such as sodium hydride or potassium carbonate. This reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure 3’,4’-(Didecyloxy)acetophenone.
Industrial Production Methods
In an industrial setting, the production of 3’,4’-(Didecyloxy)acetophenone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
化学反应分析
Types of Reactions
3’,4’-(Didecyloxy)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The decyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted acetophenone derivatives.
科学研究应用
3’,4’-(Didecyloxy)acetophenone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of 3’,4’-(Didecyloxy)acetophenone involves its interaction with specific molecular targets and pathways. The decyloxy groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3’,4’-(Dimethoxy)acetophenone: Similar structure but with methoxy groups instead of decyloxy groups.
3’,4’-(Diethoxy)acetophenone: Ethoxy groups replace the decyloxy groups.
3’,4’-(Dipropoxy)acetophenone: Propoxy groups instead of decyloxy groups.
Uniqueness
3’,4’-(Didecyloxy)acetophenone is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These long chains increase its hydrophobicity and influence its interactions with biological membranes and macromolecules, making it suitable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C28H48O3 |
|---|---|
分子量 |
432.7 g/mol |
IUPAC 名称 |
1-(3,4-didecoxyphenyl)ethanone |
InChI |
InChI=1S/C28H48O3/c1-4-6-8-10-12-14-16-18-22-30-27-21-20-26(25(3)29)24-28(27)31-23-19-17-15-13-11-9-7-5-2/h20-21,24H,4-19,22-23H2,1-3H3 |
InChI 键 |
IRHSVVJSRVPFGC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)C)OCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


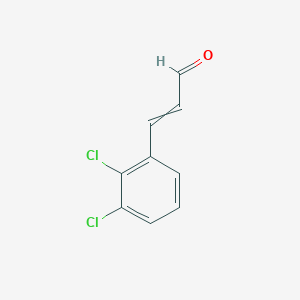
![(1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one](/img/structure/B13387885.png)
![2-[[6-(3-Aminophenyl)sulfanyl-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol](/img/structure/B13387892.png)
![N-([1,1'-Biphenyl]-2-yl)-9-phenyl-9H-carbazol-3-amine](/img/structure/B13387893.png)
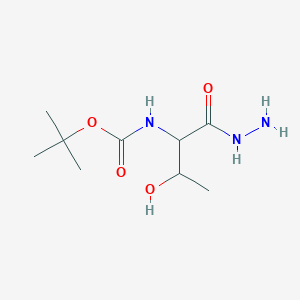
![10,13-Dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B13387902.png)

![3-Methylidene-7-(pyrazolo[1,5-a]pyridine-3-carbonyl)-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B13387918.png)
![Methyl 14-ethylidene-12-(hydroxymethyl)-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate](/img/structure/B13387930.png)
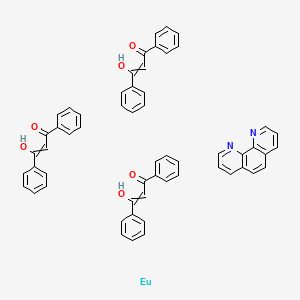

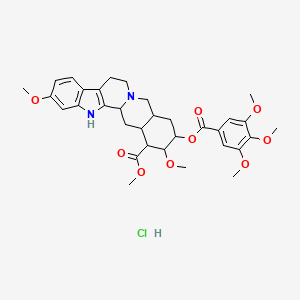
![7-But-2-ynyl-8-[3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione](/img/structure/B13387960.png)
![(3R)-3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-4-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13387961.png)
